molecular formula C22H25N3O3S B2489829 N-(2-methoxybenzyl)-6-(4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)hexanamide CAS No. 443348-26-3

N-(2-methoxybenzyl)-6-(4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)hexanamide

Cat. No. B2489829
CAS RN: 443348-26-3
M. Wt: 411.52
InChI Key: XLDLJIOHPDYOKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-methoxybenzyl)-6-(4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)hexanamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields of research.

Scientific Research Applications

  • Synthesis Techniques and Structural Analysis :

    • The synthesis of diethyl 2,2´-thiocarbonyl-bis(azanediyl)dibenzoate, a related compound, has been reported through reactions involving thiophosgene and sodium ethoxide. This process also led to the formation of ethyl 2-(4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl) benzoate and bis(quinazolin)disulfide. The structure of these compounds was confirmed by IR, NMR spectroscopy, elemental analysis, and single crystal X-ray structure determination (Rimaz et al., 2009).
  • Pharmacological Studies :

    • A series of derivatives of 3-substituted-2-thioxoquinazolin-4(3H)-ones, synthesized from anthranilic acid, were evaluated for antimicrobial and anticonvulsant activities. Notably, certain compounds showed broad spectrum activity against Gram positive and Gram negative bacteria and fungi. Additionally, some derivatives demonstrated potent anticonvulsant activity (Rajasekaran, Rajamanickam, & Darlinquine, 2013).
  • Chemical Modifications and Biological Activities :

    • The modification of N-substituted-(4-oxo-2-substituted-phenylquinazolin-3-(4H)-yl) benzene sulfonamide derivatives has been explored. These compounds were synthesized from substituted anthranilic acids and evaluated for their diuretic, antihypertensive, and anti-diabetic potential in rats. Some compounds exhibited significant activity compared to standard drugs (Rahman et al., 2014).
  • Synthesis of Structurally Related Compounds :

    • The synthesis of 2-methoxy-5-{4-oxo-2-[(E)-2-(4-sulfamoylphenyl)ethenyl-3,4-dihydroquinazolin-3-yl]benzene-1-sulfonamide, a structurally related compound, was achieved through a series of chemical reactions. Its structure was confirmed using various spectral data (Hayun et al., 2012).
  • Potential for Respiratory Disease Treatment :

    • Crystalline forms of a selective phosphatidylinositol 3-kinase-δ inhibitor related to the compound have been claimed to be useful in treating respiratory diseases including asthma and chronic obstructive pulmonary disease (Norman, 2014).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-(2-methoxybenzyl)-6-(4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)hexanamide involves the condensation of 2-methoxybenzaldehyde with 4-oxo-2-thioxo-1,2-dihydroquinazoline-3-carboxylic acid, followed by the reduction of the resulting Schiff base with sodium borohydride and subsequent acylation with hexanoyl chloride.", "Starting Materials": [ "2-methoxybenzaldehyde", "4-oxo-2-thioxo-1,2-dihydroquinazoline-3-carboxylic acid", "sodium borohydride", "hexanoyl chloride", "diethyl ether", "ethanol", "sodium hydroxide", "hydrochloric acid" ], "Reaction": [ "Step 1: Dissolve 2-methoxybenzaldehyde (1.0 equiv) and 4-oxo-2-thioxo-1,2-dihydroquinazoline-3-carboxylic acid (1.0 equiv) in ethanol and add a catalytic amount of sodium hydroxide. Heat the mixture under reflux for 4 hours.", "Step 2: Cool the reaction mixture to room temperature and filter the resulting solid. Wash the solid with diethyl ether and dry under vacuum to obtain the Schiff base.", "Step 3: Dissolve the Schiff base in ethanol and add a solution of sodium borohydride (1.5 equiv) in ethanol dropwise with stirring. After the addition is complete, stir the mixture for an additional 2 hours.", "Step 4: Add hydrochloric acid to the reaction mixture to adjust the pH to 2-3. Extract the resulting amine with diethyl ether and dry over anhydrous sodium sulfate.", "Step 5: Dissolve the amine in diethyl ether and add a solution of hexanoyl chloride (1.2 equiv) in diethyl ether dropwise with stirring. After the addition is complete, stir the mixture for an additional 2 hours.", "Step 6: Wash the resulting solid with diethyl ether and dry under vacuum to obtain the final product, N-(2-methoxybenzyl)-6-(4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)hexanamide." ] }

CAS RN

443348-26-3

Molecular Formula

C22H25N3O3S

Molecular Weight

411.52

IUPAC Name

N-[(2-methoxyphenyl)methyl]-6-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)hexanamide

InChI

InChI=1S/C22H25N3O3S/c1-28-19-12-7-4-9-16(19)15-23-20(26)13-3-2-8-14-25-21(27)17-10-5-6-11-18(17)24-22(25)29/h4-7,9-12H,2-3,8,13-15H2,1H3,(H,23,26)(H,24,29)

InChI Key

XLDLJIOHPDYOKG-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1CNC(=O)CCCCCN2C(=O)C3=CC=CC=C3NC2=S

solubility

not available

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.